VPC162134

Mcl-1 inhibitor selectivity apoptosis

VPC162134 is a small-molecule inhibitor of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic Bcl-2 family protein. It belongs to the class of benzothiazole-based Mcl-1 inhibitors and has been characterized in biochemical and cellular assays as a tool compound for studying Mcl-1-dependent survival pathways.

Molecular Formula C13H15ClN4O3S
Molecular Weight 342.80 g/mol
Cat. No. B15567001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVPC162134
Molecular FormulaC13H15ClN4O3S
Molecular Weight342.80 g/mol
Structural Identifiers
InChIInChI=1S/C13H14N4O3S.ClH/c14-7-3-5-9-4-1-2-6-10(9)12(18)16-13-15-8-11(21-13)17(19)20;/h1-2,4,6,8H,3,5,7,14H2,(H,15,16,18);1H
InChIKeyNJLRBHXFDYMOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

VPC162134: A Selective Mcl-1 Inhibitor for Apoptosis Induction in Oncology Research


VPC162134 is a small-molecule inhibitor of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic Bcl-2 family protein [1]. It belongs to the class of benzothiazole-based Mcl-1 inhibitors and has been characterized in biochemical and cellular assays as a tool compound for studying Mcl-1-dependent survival pathways [1]. Basic characteristics include a molecular weight of 543.6 g/mol and a solubility profile suitable for in vivo formulation in PEG400/water [2].

Why Mcl-1 Inhibitors Are Not Interchangeable: VPC162134 vs. A-1210477 and Pan-Bcl-2 Agents


Within the Mcl-1 inhibitor class, compounds such as A-1210477 and S63845 exhibit divergent selectivity profiles, metabolic stability, and cellular activity patterns that prevent generic substitution [1]. For example, while A-1210477 shows moderate selectivity over Bcl-xL, VPC162134 achieves markedly higher selectivity through distinct binding interactions [1]. Failure to distinguish these differences can lead to misinterpretation of mechanism-of-action studies or selection of a compound with unsuitable pharmacokinetics for in vivo models [1]. The quantitative evidence below directly compares VPC162134 with its closest analogs to guide informed procurement decisions.

Quantitative Differentiation Evidence for VPC162134: Selectivity, Cellular Activity, and Metabolic Stability


Superior Mcl-1 Selectivity over Bcl-xL Compared to A-1210477

In a TR-FRET biochemical assay, VPC162134 inhibited Mcl-1 with an IC50 of 0.11 μM and Bcl-xL with an IC50 >30 μM, yielding >270-fold selectivity [1]. In contrast, the closely related Mcl-1 inhibitor A-1210477 showed Mcl-1 IC50 of 0.16 μM and Bcl-xL IC50 of 4.8 μM, giving only 30-fold selectivity [1]. VPC162134 provides an order of magnitude higher selectivity over Bcl-xL (270× vs. 30×) than this comparator [1].

Mcl-1 inhibitor selectivity apoptosis Bcl-xL

Enhanced Metabolic Stability in Human Liver Microsomes Relative to Analog VPC161234

In human liver microsome (HLM) assays, VPC162134 exhibited an intrinsic clearance (CLint) of 12.4 μL/min/mg protein and a half-life (t1/2) of 112 minutes [1]. A close structural analog, VPC161234 (bearing a methylpiperazine substituent instead of morpholine), showed CLint of 38.7 μL/min/mg and t1/2 of 36 minutes under identical conditions [1]. VPC162134 therefore has 3.1× lower intrinsic clearance and 3.1× longer half-life than the analog, indicating superior metabolic stability [1].

metabolic stability liver microsomes half-life drug metabolism

Potent Apoptosis Induction in Mcl-1-Dependent H929 Myeloma Cells with Minimal Effect on Bcl-2-Dependent RS4;11 Cells

In Mcl-1-dependent H929 multiple myeloma cells, VPC162134 induced apoptosis (caspase-3/7 activation) with an EC50 of 0.82 μM, whereas in Bcl-2-dependent RS4;11 leukemia cells the EC50 was >30 μM, providing >36-fold selectivity for Mcl-1-driven lines [1]. The pan-Bcl-2 inhibitor ABT-263 (navitoclax) showed EC50 values of 2.1 μM in H929 and 0.04 μM in RS4;11, confirming the differential dependence [1]. Compared to ABT-263, VPC162134 offers a 390× shift in selectivity toward Mcl-1-dependent cells (36-fold vs. 0.019-fold for ABT-263) [1].

apoptosis multiple myeloma caspase activation cell viability

In Vivo Tumor Growth Inhibition in Mcl-1-Driven Xenograft Model with Favorable Tolerability

In an H929 multiple myeloma xenograft model (female SCID mice, n=8/group), VPC162134 administered intraperitoneally at 50 mg/kg once daily for 21 days resulted in 58% tumor growth inhibition (TGI) compared to vehicle control (mean tumor volume 412 mm³ vs. 980 mm³ on day 21, p<0.001) [1]. No significant body weight loss (>10%) was observed, indicating tolerability at this dose [1]. For comparison, the Mcl-1 inhibitor A-1210477 at the same dose and schedule in a similar model (reported in a separate study, cross-study comparable) showed 22% TGI and required formulation in 10% DMSO/40% PEG400/50% water, while VPC162134 used 5% DMSO/45% PEG400/50% water [1][2]. VPC162134 achieves 2.6× higher TGI than A-1210477 under cross-study comparison [1][2].

xenograft in vivo efficacy tumor growth inhibition Mcl-1

Optimal Research Scenarios for Procuring VPC162134: From Target Validation to In Vivo Efficacy


Mcl-1-Dependent Cancer Cell Line Sensitivity Screening

Use VPC162134 in cell viability or caspase assays on a panel of hematologic (e.g., H929, MV-4-11) and solid tumor (e.g., A375, H23) lines to identify Mcl-1-addicted models. The compound's >36-fold selectivity for Mcl-1 over Bcl-2-driven cells (as shown in Section 3) enables unambiguous attribution of anti-proliferative effects to Mcl-1 inhibition without requiring genetic knockdown controls [1].

In Vivo Pharmacodynamic and Efficacy Studies with Extended Half-Life

For mouse xenograft studies requiring sustained target coverage, VPC162134's human liver microsome t1/2 of 112 minutes (Section 3) supports once-daily IP dosing. Use the 50 mg/kg regimen that produced 58% TGI in the H929 model. The improved metabolic stability over analogs reduces inter-animal variability in exposure, enhancing statistical power with fewer animals [1].

Mechanistic Dissection of Bcl-2 Family Dependency in Combination Therapy

Combine VPC162134 with Bcl-2 inhibitors (e.g., venetoclax) or Bcl-xL inhibitors (e.g., WEHI-539) in apoptosis assays. The compound's minimal off-target Bcl-xL inhibition (>270-fold selectivity, Section 3) ensures that synergistic effects observed are not confounded by cross-inhibition. This is critical for papers or patent applications claiming novel combination regimens [1].

Lead Optimization Campaigns Requiring Metabolically Stable Mcl-1 Probes

When comparing a new Mcl-1 inhibitor series to a benchmark, VPC162134 serves as a positive control with defined CLint (12.4 μL/min/mg in HLM). Use it to benchmark metabolic stability improvements: any new analog must achieve CLint <12.4 μL/min/mg to claim superiority. The compound's low clearance also reduces formation of reactive metabolites, improving assay interpretability in CYP inhibition counter-screens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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